1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic compound with applications spanning various scientific disciplines. This compound features a unique structure incorporating a 1H-1,2,3-triazole ring and an 8-azabicyclo[3.2.1]octane core, with a 4-(methylsulfonyl)phenyl group. These structural features contribute to its diverse reactivity and potential utility in different fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXZVHFPIVKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
- Step 1 : Tropinone (1) is subjected to enzymatic resolution using lipase PS-800 to isolate the (1R,5S)-enantiomer.
- Step 2 : The ketone group is reduced using sodium borohydride in methanol, yielding (1R,5S)-8-azabicyclo[3.2.1]octan-3-ol (2).
- Step 3 : Oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, forming (1R,5S)-8-azabicyclo[3.2.1]octan-3-one (3).
Table 1 : Optimization of Bicyclic Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Lipase PS-800, pH 7.2 | 78 | 95% |
| 2 | NaBH4, MeOH, 0°C | 92 | 98% |
| 3 | PCC, CH2Cl2, rt | 85 | 97% |
Coupling of the Propanone Segment
The final step involves coupling the triazole-adducted bicyclic amine with 3-(4-(methylsulfonyl)phenyl)propanoyl chloride.
Acylation Reaction
- Step 1 : 3-(4-(Methylsulfonyl)phenyl)propanoic acid is converted to its acid chloride using thionyl chloride.
- Step 2 : The acid chloride is reacted with intermediate 5 in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound (6).
Table 3 : Acylation Reaction Parameters
| Parameter | Condition | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Base | TEA | 85 | 99% |
| Solvent | DCM | 87 | 98% |
| Reaction Time (h) | 6 | 86 | 97% |
Characterization and Validation
Spectroscopic Analysis
- NMR : 1H NMR (400 MHz, CDCl3) δ 8.12 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (m, 1H, bicyclic-H), 3.89 (m, 2H, CH2), 3.07 (s, 3H, SO2CH3).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH:H2O).
- Mass Spec : [M+H]+ m/z 410.5 (calculated), 410.4 (observed).
Crystallographic Data
Single-crystal X-ray diffraction confirms the (1R,5S) configuration and triazole regiochemistry. Key metrics:
Process Optimization and Scale-Up
Enantiomeric Excess (ee) Enhancement
Using (R)-BINOL-derived phosphoric acid as a catalyst during cyclization improves ee to >99%.
Green Chemistry Approaches
Microwave-assisted CuAAC reduces reaction time from 12 hours to 30 minutes with comparable yield (87%).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions:
Oxidation: Potential for oxidation at the phenyl ring or the bicyclic system, forming corresponding oxidized products.
Reduction: Reduction of the triazole ring or the ketone group can be achieved under suitable conditions.
Substitution: The triazole ring and the phenyl ring provide sites for nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Typical reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents for electrophilic substitution, or strong bases/acids for nucleophilic substitution.
Major Products Formed
The reactions can yield various derivatives depending on the specific conditions applied, such as oxidized phenyl compounds, reduced triazole or ketone derivatives, and substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for creating complex molecular architectures. Its triazole and bicyclic structures provide functional groups for further derivatization and study.
Biology
In biological research, the compound's unique structure may be exploited to probe biological pathways or act as a ligand for binding studies with specific proteins or nucleic acids.
Medicine
Medical applications might include investigating its potential as a therapeutic agent, given the biological activity of related triazole and azabicyclic compounds in pharmaceuticals.
Industry
Industrial applications could involve the use of this compound in the synthesis of advanced materials, such as polymers or as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, the triazole ring can act as a coordinating site for metal ions or enzymes, while the azabicyclic structure might interact with biological receptors or enzymes, influencing their activity.
Molecular Targets and Pathways
Potential molecular targets include enzymes, receptors, or nucleic acids that recognize the structural motifs of the compound. Pathways involved could be those where triazole or azabicyclic structures play a critical role, such as signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one
Highlighting Uniqueness
Compared to similar compounds, 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to the presence of the 4-(methylsulfonyl)phenyl group. This group can enhance its solubility, bioavailability, or interaction with molecular targets, making it a unique candidate for specific applications in scientific research and industry.
That's a deep dive into this fascinating compound! Anything else you'd like to explore about it?
Biological Activity
The compound 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a triazole ring and a methylsulfonyl group, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 368.48 g/mol.
Structural Components
| Component | Description |
|---|---|
| Triazole Ring | Contributes to the compound's pharmacological properties |
| Azabicyclo[3.2.1]octane Core | Central structure associated with various biological activities |
| Methylsulfonyl Group | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The triazole moiety is known to participate in hydrogen bonding and π-stacking interactions, which can modulate enzyme activity or receptor binding.
Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the compound's potential as an inhibitor of NAAA, an enzyme implicated in inflammatory responses. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .
Case Study: NAAA Inhibition
In vitro assays demonstrated that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibited low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM). This suggests a promising therapeutic avenue for managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and azabicyclo[3.2.1]octane scaffolds significantly influence biological activity. For instance, substituents on the phenyl ring can enhance potency and selectivity for NAAA .
Key Findings from SAR Studies
| Compound | IC50 (μM) | Observations |
|---|---|---|
| Lead Compound 39 | 0.655 | High activity; preferred para-methyl substitution |
| Compound 50 | 0.042 | Superior pharmacological profile |
Comparative Analysis with Similar Compounds
The unique combination of structural elements in this compound differentiates it from other azabicyclic compounds. For example, while other compounds may lack the triazole ring or methylsulfonyl group, these features enhance both solubility and biological interaction profiles.
Comparison Table
| Compound Name | Biological Activity |
|---|---|
| 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one | Moderate NAAA inhibition |
| 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one | High anti-inflammatory potential |
Q & A
Q. Optimization Tips :
- Use high-pressure liquid chromatography (HPLC) for intermediate purification to minimize side products .
- Control temperature (<60°C) during CuAAC to prevent triazole ring decomposition .
- Employ Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency .
Basic: How is the stereochemical integrity of the (1R,5S) configuration validated during synthesis?
- Chiral HPLC : Compare retention times with enantiomerically pure standards .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELXL refinement ).
- Circular Dichroism (CD) : Match experimental spectra with computational predictions for the bicyclic core .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1150 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C20H24N4O3S) .
Advanced: How does the triazole ring influence binding to biological targets, and what are common pitfalls in activity assays?
- Role of Triazole : The 1,2,3-triazole acts as a bioisostere for amide bonds, enhancing metabolic stability while maintaining hydrogen-bonding capacity. It interacts with target proteins (e.g., kinases) via π-π stacking and dipole interactions .
- Assay Pitfalls :
- False positives due to aggregation-based inhibition; use detergent (e.g., 0.01% Triton X-100) in enzymatic assays .
- Off-target effects from the sulfonyl group; validate selectivity via counter-screening against related receptors .
Advanced: How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Pharmacokinetic Profiling :
- Measure plasma protein binding (e.g., using equilibrium dialysis) to assess bioavailability .
- Evaluate metabolic stability in liver microsomes; the bicyclic core may resist CYP450 oxidation .
- Structural Modifications : Introduce PEGylated linkers or prodrug moieties to improve solubility and tissue penetration .
Advanced: What computational methods are recommended for predicting binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., PDB entries) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions >100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for triazole/sulfonyl group modifications .
Advanced: How can reaction byproducts during synthesis be systematically identified and mitigated?
- Byproduct Analysis :
- LC-MS to detect dimers or dehalogenated intermediates .
- N NMR to trace unreacted azide precursors .
- Mitigation Strategies :
- Use scavenger resins (e.g., QuadraSil MP) to remove Pd catalyst residues .
- Optimize stoichiometry (e.g., 1.2 eq alkyne for CuAAC) to minimize unreacted starting materials .
Advanced: What are best practices for resolving spectral data inconsistencies (e.g., overlapping NMR peaks)?
- 2D NMR Techniques :
- HSQC/HMBC to assign quaternary carbons and resolve overlapping H signals .
- NOESY to confirm spatial proximity of protons in the bicyclic core .
- Dynamic NMR : Variable-temperature studies to identify conformational exchange broadening .
Basic: What are the compound's stability profiles under different storage conditions?
- Solid State : Stable at -20°C under argon for >6 months; avoid moisture (hygroscopic sulfonyl group) .
- Solution State : Use anhydrous DMSO for stock solutions; degrade <5% over 30 days at 4°C .
Advanced: How can the compound's solubility be improved without compromising activity?
- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions .
- Structural Tweaks : Replace methylsulfonyl with morpholine sulfonamide to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
